Sch 42495

Description

Historical Context of Neutral Endopeptidase as a Pharmacological Target

The recognition of neutral endopeptidase as a pharmacological target in cardiovascular disease is closely linked to the discovery and understanding of the natriuretic peptide system. Following the identification of atrial natriuretic peptide (ANP) in the early 1980s, researchers began to investigate the enzymatic pathways responsible for its degradation. oup.comsci-hub.se NEP was identified as a primary enzyme involved in the breakdown of ANP and other natriuretic peptides. tandfonline.comnih.gov This discovery led to the hypothesis that inhibiting NEP could increase endogenous natriuretic peptide levels, thereby promoting beneficial cardiovascular effects such as natriuresis, diuresis, and vasodilation. nih.govoup.commedchemexpress.com Early NEP inhibitors were developed and studied in animal models, demonstrating the potential of this approach to lower blood pressure and improve renal function. nih.govoup.com While initial selective NEP inhibitors showed promise, their clinical efficacy as monotherapy for hypertension was modest, and some raised concerns about potential side effects due to the accumulation of other NEP substrates like angiotensin II. nih.govoup.comoup.com This led to the development of dual inhibitors targeting both NEP and the renin-angiotensin system, such as angiotensin receptor-neprilysin inhibitors (ARNIs), which have shown significant benefits in heart failure. nih.govoup.comfrontiersin.orgnih.gov However, research into selective NEP inhibitors like SCH 42495 provided foundational knowledge regarding the physiological impact of modulating natriuretic peptide degradation.

Physiological Roles of Natriuretic Peptides and Their Degradation Pathways

The natriuretic peptide family primarily consists of atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). sci-hub.senih.gov ANP and BNP are primarily secreted by the heart in response to increased atrial and ventricular stretch, respectively. nih.govnih.gov They exert their effects by activating guanylyl cyclase receptors (NPR-A and NPR-B), leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP). sci-hub.senih.gov This signaling cascade mediates various beneficial cardiovascular and renal effects, including vasodilation, increased sodium and water excretion (natriuresis and diuresis), inhibition of the renin-angiotensin-aldosterone system, and reduction of sympathetic tone. oup.comsci-hub.senih.govnih.gov CNP primarily activates NPR-B and is thought to have paracrine actions, particularly in the vasculature. mdpi.comnih.gov

The biological activity of natriuretic peptides is terminated by two main mechanisms: enzymatic degradation and receptor-mediated clearance. mdpi.comnih.govnih.gov Neutral endopeptidase (NEP) is a major enzyme responsible for the enzymatic breakdown of all three natriuretic peptides. mdpi.comnih.govnih.gov NEP cleaves natriuretic peptides at specific sites, rendering them inactive. nih.govoup.com Another important pathway is clearance by the natriuretic peptide receptor-C (NPR-C), which acts as a clearance receptor by binding natriuretic peptides and facilitating their internalization and degradation. mdpi.comnih.govnih.gov While NPR-C was initially thought to be solely a clearance receptor, some evidence suggests it may also have signaling functions. nih.govnih.govencyclopedia.pub The balance between the secretion, degradation by NEP, and clearance by NPR-C dictates the circulating levels and local concentrations of natriuretic peptides, thereby influencing their physiological effects.

Rationale for Neutral Endopeptidase Inhibition in Cardiorenal Pathophysiology

Cardiorenal pathophysiology involves complex interactions between the heart and kidneys, often characterized by fluid and electrolyte imbalance, increased vascular tone, and maladaptive cardiac and renal remodeling. Conditions such as hypertension and heart failure are central to cardiorenal syndromes. nih.govfrontiersin.orgoup.com

The rationale for inhibiting neutral endopeptidase in these conditions stems from the understanding that enhancing the activity of endogenous natriuretic peptides can counteract many of the detrimental processes involved. By inhibiting NEP, the degradation of natriuretic peptides is reduced, leading to elevated plasma and tissue concentrations of these beneficial peptides. nih.govtandfonline.comnih.govportlandpress.com Increased natriuretic peptide levels can promote natriuresis and diuresis, helping to alleviate fluid overload and reduce cardiac preload. nih.govsci-hub.senih.gov Their vasodilatory effects can reduce afterload and improve cardiac function. sci-hub.senih.govnih.gov Furthermore, natriuretic peptides have been shown to inhibit the renin-angiotensin-aldosterone system and sympathetic nervous system activity, pathways that are often inappropriately activated in cardiorenal diseases and contribute to disease progression. nih.govoup.comsci-hub.senih.gov

Research with NEP inhibitors like this compound has demonstrated their ability to potentiate the effects of natriuretic peptides and exert beneficial effects in experimental models of cardiovascular disease. For instance, this compound has been shown to elevate plasma ANP and prolong its biological activity in rats by inhibiting NEP. tandfonline.com Studies in hypertensive rat models have demonstrated that this compound can produce significant reductions in blood pressure. medchemexpress.commedchemexpress.comnih.gov Furthermore, research has indicated that this compound can reduce cardiovascular remodeling secondary to chronic hypoxia in rats, including a significant reduction in pulmonary vascular remodeling and ventricular hypertrophy. medchemexpress.commedchemexpress.comnih.gov These findings support the rationale for targeting NEP to enhance the protective effects of natriuretic peptides in the context of cardiorenal pathophysiology.

This compound Research Findings

This compound is an orally active ethylester prodrug of the active neutral metalloendopeptidase inhibitor SCH 42354. medchemexpress.commedchemexpress.comnih.govglpbio.com In vitro studies have shown that SCH 42354 selectively inhibits the hydrolysis of leu-enkephalin and ANF, with reported IC50 values of 8.3 nM and 10.0 nM, respectively. medchemexpress.commedchemexpress.comnih.govglpbio.com

Preclinical studies with this compound have provided valuable insights into its effects on cardiovascular parameters. In normotensive rats, oral administration of this compound augmented plasma levels of exogenous ANF and delayed its clearance. nih.gov In volume-expanded rats, this compound treatment resulted in significantly higher plasma irANP levels compared to controls. nih.gov The diuretic and natriuretic effects of ANF were also increased in rats treated with this compound. nih.gov

Studies in hypertensive rat models, such as DOCA-Na hypertensive rats and Dahl-S hypertensive rats, demonstrated the antihypertensive effects of this compound. medchemexpress.commedchemexpress.comnih.gov Oral doses of 1, 3, or 10 mg/kg of this compound produced significant reductions in blood pressure in DOCA-Na hypertensive rats. medchemexpress.commedchemexpress.comnih.gov

| Rat Model | This compound Oral Dose (mg/kg) | Blood Pressure Reduction (mm Hg) |

|---|---|---|

| DOCA-Na Hypertensive | 1 | 22 ± 6 |

| DOCA-Na Hypertensive | 3 | 43 ± 7 |

| DOCA-Na Hypertensive | 10 | 62 ± 12 |

Data from a study investigating the effects of this compound on cardiovascular remodeling secondary to chronic hypoxia in rats showed that treatment with this compound (30 mg/kg twice daily) caused a significant reduction in pulmonary vascular remodeling and ventricular hypertrophy after 10 days. medchemexpress.commedchemexpress.comnih.gov Plasma atrial natriuretic peptide levels were significantly elevated in both this compound-treated and control hypoxic animals after 10 days when compared with normoxic groups. nih.gov

Another study in rats after repeated hyperbaric exposure demonstrated that long-term administration of this compound prevented changes in cardiac function and myocardial mass. tandfonline.com Treatment with this compound lowered blood pressure compared to non-treated rats and normalized cardiac function parameters like left ventricular pressure and the maximal velocity of LVP increase and decrease. tandfonline.com

| Treatment Group | Heart Mass (g/100g body mass) | Left Ventricular Pressure (LVP) | ±dP/dt |

|---|---|---|---|

| Control (1 bar air) | Equal to Test Rats | Similar to Test Rats at 1 bar | Similar |

| Test (5 bar hyperbaric) + this compound | Equal to Control Rats | Similar to Control Rats at 1 bar | Similar |

| Non-treated Test Rats (Historical Data) | Higher | Higher | Higher |

Note: Based on qualitative descriptions in the source tandfonline.com, numerical values for LVP and ±dP/dt were not provided in the abstract or readily extractable from the text for this comparison.

Studies have also investigated the effect of this compound on renal NEP inhibition. Oral administration of this compound (3–300 mg/kg) in adult normotensive rats caused significant inhibition of renal NEP. portlandpress.com A time course study with 30 mg/kg oral this compound showed rapid and significant inhibition of renal NEP for up to 48 hours. portlandpress.com

In a clinical trial involving patients with essential hypertension, this compound demonstrated antihypertensive effects. oup.com Treatment with this compound significantly reduced blood pressure over an 8-week period. oup.com A significant correlation was observed between the increment in plasma ANP levels and blood pressure reductions. oup.com

| Treatment Period | Systolic Blood Pressure (mm Hg) | Diastolic Blood Pressure (mm Hg) |

|---|---|---|

| Before Treatment | 171 ± 1 | 100 ± 1 |

| End of 8 Weeks | 146 ± 3 | 84 ± 2 |

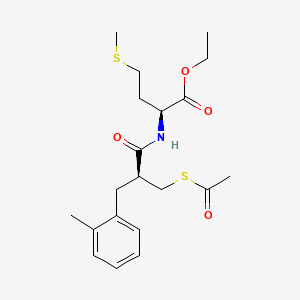

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXPUMRSJGLSF-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136511-43-8 | |

| Record name | Sch 42495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136511438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-42495 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M0J9X6YEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Characterization of Sch 42495 and Its Active Metabolite

SCH 42495 as a Prodrug Strategy

This compound functions as an orally active ethyl ester prodrug. glpbio.comadooq.comdcchemicals.comtargetmol.comtargetmol.cnahajournals.orgmedchemexpress.comtargetmol.commedchemexpress.com A prodrug is an inactive or less active precursor of a drug that is converted into its active form within the body through metabolic processes. This strategy is often employed to improve properties such as oral bioavailability, solubility, or targeted delivery. In the case of this compound, the ethyl ester moiety facilitates its oral absorption. glpbio.comadooq.comdcchemicals.comtargetmol.comtargetmol.cnahajournals.orgmedchemexpress.comtargetmol.commedchemexpress.com

Enzymatic Conversion and Identification of the Active Metabolite, SCH 42354

Following administration, this compound undergoes enzymatic conversion to its active metabolite, SCH 42354. glpbio.comadooq.comdcchemicals.comahajournals.orgmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comoup.comportlandpress.comnih.govchemsrc.com SCH 42354 is the pharmacologically active form responsible for the inhibitory effects observed. dcchemicals.commedchemexpress.commedchemexpress.eumedchemexpress.comoup.comchemsrc.com This conversion involves the hydrolysis of the ethyl ester group present in this compound, yielding the free acid form, SCH 42354. oup.com This metabolic activation occurs in the body, transforming the prodrug into the potent NEP inhibitor. dcchemicals.commedchemexpress.commedchemexpress.eumedchemexpress.comoup.comchemsrc.com

Enzyme Specificity and Inhibitory Profile

SCH 42354, the active metabolite of this compound, is characterized as a potent inhibitor of neutral endopeptidase (NEP), also known as EC 3.4.24.11 or neprilysin. adooq.comdcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comoup.comportlandpress.comchemsrc.com NEP is a zinc metallopeptidase involved in the degradation of various vasoactive peptides, including natriuretic peptides like atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP), as well as bradykinin (B550075) and substance P. adooq.commedchemexpress.commedchemexpress.comoup.commedchemexpress.comnih.gov By inhibiting NEP, SCH 42354 prevents the breakdown of these peptides, thereby increasing their endogenous levels and potentiating their biological effects. dcchemicals.commedchemexpress.commedchemexpress.eumedchemexpress.comoup.commedchemexpress.com

In Vitro Kinetics of Neutral Endopeptidase Inhibition

In vitro studies have demonstrated the potent inhibitory activity of SCH 42354 against NEP. SCH 42354 selectively inhibits the hydrolysis of substrates like leu-enkephalin and ANF. glpbio.comdcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comoup.commedchemexpress.com The inhibitory potency is typically expressed by IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by half. SCH 42354 has shown IC50 values of 8.3 nM for inhibiting the hydrolysis of leu-enkephalin and 10.0 nM for inhibiting ANF hydrolysis in vitro. glpbio.comdcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comoup.commedchemexpress.com Analysis of the kinetics of inhibition indicates that SCH 42354 acts as a competitive inhibitor of NEP. oup.com

Here is a summary of in vitro NEP inhibition data for SCH 42354:

In addition to IC50 values, a study using a radioligand binding assay with 125I-labelled RB104 showed an IC50 of 3.3 ± 0.1 nmol/l for SCH 42354 displacing the radioligand bound to rat renal NEP. portlandpress.com This value is in agreement with results obtained using enzymatic assays. portlandpress.com

Selectivity Against Other Metallopeptidases

Beyond its potent inhibition of NEP, the selectivity of SCH 42354 against other metallopeptidases is a crucial aspect of its biochemical profile. While NEP is a primary target, it is important to assess its activity against related enzymes to understand potential off-target effects.

Studies have investigated the inhibitory activity of SCH 42354 against enzymes such as angiotensin-converting enzyme (ACE), carboxypeptidase A, carboxypeptidase Y, and leucine (B10760876) aminopeptidase (B13392206). The IC50 value for ACE inhibition by SCH 42354 was found to be approximately 10-fold higher than that for NEP, at 103 ± 6 nmol/L. oup.com This indicates a significantly lower potency against ACE compared to NEP. SCH 42354 demonstrated weak or no activity against carboxypeptidase A, carboxypeptidase Y, or leucine aminopeptidase. oup.com

This selectivity profile suggests that SCH 42354 is a relatively selective inhibitor of NEP compared to certain other metallopeptidases, particularly ACE, carboxypeptidase A, carboxypeptidase Y, and leucine aminopeptidase. oup.com

Here is a summary of the selectivity profile of SCH 42354:

| Enzyme | Inhibitory Activity / IC50 (nM) |

| Neutral Endopeptidase (NEP) | Potent / ~10.0 glpbio.comdcchemicals.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comoup.commedchemexpress.com |

| Angiotensin-Converting Enzyme (ACE) | Weaker / 103 ± 6 oup.com |

| Carboxypeptidase A | Weak or no activity oup.com |

| Carboxypeptidase Y | Weak or no activity oup.com |

| Leucine Aminopeptidase | Weak or no activity oup.com |

Mechanism of Action at the Molecular and Cellular Level

Modulation of Atrial Natriuretic Factor (ANF) Catabolism Pathways

Atrial Natriuretic Factor (ANF) is a key peptide hormone involved in regulating blood pressure and fluid balance, primarily through its natriuretic, diuretic, and vasodilatory effects portlandpress.comoup.com. NEP is a principal enzyme responsible for the metabolic inactivation of ANF medchemexpress.comportlandpress.comnih.govoup.comtandfonline.com. SCH 42495, as a potent NEP inhibitor, delays the catabolism of ANF oup.comnih.govnih.gov. This inhibition leads to increased plasma levels of ANF, thereby enhancing and prolonging its biological activity oup.comoup.comtandfonline.comnih.gov. Studies in rats have shown that oral administration of this compound augments plasma levels of exogenous ANF and delays its clearance oup.comnih.gov. In volume-expanded rats, this compound treatment resulted in higher plasma ANF levels compared to controls oup.com. While some studies in rats demonstrated increased urinary excretion of ANF and cGMP (a second messenger of ANF) with this compound, the effect on plasma ANF levels was not always statistically significant in normotensive animals or at all doses oup.comnih.govresearchgate.net. However, in patients with essential hypertension, this compound has been shown to increase plasma ANF levels patsnap.comahajournals.orgahajournals.org.

NEP inhibition by this compound can also influence the metabolic clearance rate of other natriuretic peptides, such as Brain Natriuretic Peptide (BNP). In patients with left ventricular impairment, this compound reduced the metabolic clearance rate of exogenous BNP oup.com.

Effects on Other Endogenous Vasoactive Peptide Substrates of Neutral Endopeptidase

Neutral endopeptidase (NEP) is known to degrade a variety of vasoactive peptides in addition to ANF, including Brain Natriuretic Peptide (BNP), bradykinin (B550075), and leu-enkephalin nih.govahajournals.orgportlandpress.comidrblab.netoup.comnih.gov. Inhibition of NEP by this compound can therefore affect the levels and activity of these other peptides.

In vitro studies with SCH 42354, the active metabolite of this compound, demonstrated selective inhibition of the hydrolysis of leu-enkephalin and ANF, with IC50 values of 8.3 nM and 10.0 nM, respectively medchemexpress.comoup.commedchemexpress.comnih.govglpbio.com. This indicates that SCH 42354 is a potent inhibitor of NEP-mediated degradation of these peptides.

While the primary focus of many studies on this compound has been its effects on ANF, the inhibition of NEP suggests potential effects on other substrates. For instance, NEP is implicated in the degradation of bradykinin nih.govahajournals.orgportlandpress.com. Although some animal studies using different NEP inhibitors or antagonists to other substrates did not show bradykinin involvement in the antihypertensive response, the potential for this compound to influence bradykinin levels through NEP inhibition exists nih.govahajournals.org.

Research has also explored the effects of this compound on BNP. Studies in patients with left ventricular impairment showed that this compound increased plasma BNP levels and reduced the metabolic clearance rate of exogenous BNP oup.com. This highlights the role of NEP in BNP metabolism and the impact of this compound on this pathway.

Molecular Interactions Governing Enzyme-Inhibitor Complex Formation

This compound acts as an inhibitor of neutral endopeptidase (NEP), a zinc metallo-endopeptidase nih.govportlandpress.comidrblab.net. The inhibitory action of this compound is mediated by its active metabolite, SCH 42354 medchemexpress.comoup.commedchemexpress.comportlandpress.comoup.com. Metallopeptidases like NEP utilize a zinc ion in their active site to cleave peptide bonds idrblab.net. Inhibitors of these enzymes often interact with this catalytic zinc atom.

The potency of SCH 42354 in inhibiting NEP-mediated hydrolysis of substrates like leu-enkephalin and ANF (IC50 values in the nanomolar range) suggests a high affinity for the enzyme's active site medchemexpress.comoup.commedchemexpress.comnih.govglpbio.com. The displacement of a radiolabeled NEP inhibitor (125I-labeled RB104) by SCH 42354 from rat renal NEP in a concentration-dependent manner further confirms its direct interaction with the enzyme's binding site portlandpress.comnih.gov.

The structure of SCH 42354, a mercaptoacyl amino acid derivative (N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine), suggests that the mercapto group likely plays a crucial role in chelating the zinc ion in the active site of NEP oup.comnih.gov. The amino acid and acyl portions of the molecule would then engage in interactions with surrounding residues in the enzyme's binding cleft, contributing to the specificity and affinity of the inhibition.

Data on the in vitro inhibition potency of SCH 42354 against NEP and other enzymes provide insight into its selectivity. SCH 42354 showed significantly higher potency against NEP compared to angiotensin-converting enzyme (ACE), with an IC50 value for ACE inhibition being approximately 10-fold higher than for NEP oup.com. It also showed weak or no activity against carboxypeptidase A, carboxypeptidase Y, or leucine (B10760876) aminopeptidase (B13392206) oup.com. This selectivity profile is crucial for understanding the specific pharmacological effects of this compound.

Here is a table summarizing the in vitro inhibition data for SCH 42354:

| Enzyme | IC50 (nM) | Reference |

| Neutral Endopeptidase (NEP) | 8.3 - 10.0 | medchemexpress.comoup.commedchemexpress.comnih.govglpbio.com |

| Angiotensin-Converting Enzyme (ACE) | 103 ± 6 | oup.com |

| Carboxypeptidase A | Weak/None | oup.com |

| Carboxypeptidase Y | Weak/None | oup.com |

| Leucine Aminopeptidase | Weak/None | oup.com |

Preclinical Pharmacological Investigations of Sch 42495

In Vivo Hemodynamic Efficacy Studies

In vivo hemodynamic studies assess the effects of a compound on the circulatory system, particularly blood pressure, heart rate, cardiac output, and systemic vascular resistance cvphysiology.com.

Antihypertensive Effects in Experimental Hypertension Models

Experimental models of hypertension in rats, such as DOCA-Salt, Dahl Salt-Sensitive, and Spontaneously Hypertensive Rats (SHR), are commonly used to evaluate the antihypertensive efficacy of potential drug candidates oup.comahajournals.orgnih.gov. These models represent different underlying mechanisms of hypertension, including volume-dependent and renin-angiotensin system-dependent forms ahajournals.orgoup.com.

The DOCA-Salt hypertensive rat model is characterized as a volume-dependent hypertensive model with elevated ANF levels oup.comahajournals.org. Oral administration of SCH 42495 has been shown to produce significant reductions in blood pressure in conscious DOCA-Na hypertensive rats oup.comnih.gov. Doses of 1, 3, and 10 mg/kg orally resulted in dose-dependent reductions in blood pressure oup.comnih.gov.

| Oral Dose (mg/kg) | Blood Pressure Reduction (mm Hg) |

| 1 | 22 ± 6 |

| 3 | 43 ± 7 |

| 10 | 62 ± 12 |

These hypotensive effects were not associated with increases in heart rate oup.comnih.gov.

Dahl Salt-Sensitive (Dahl-S) rats are another model used to study salt-sensitive hypertension oup.comnih.gov. In Dahl-S hypertensive rats, oral administration of this compound (1 to 10 mg/kg) produced falls in blood pressure that were of a similar magnitude to those observed in DOCA-Na hypertensive rats oup.comnih.gov. Significant hypotensive activity was still observed 18 hours after a single 10 mg/kg oral dose in Dahl-S hypertensive rats, indicating a long duration of effect oup.comnih.gov.

Spontaneously Hypertensive Rats (SHR) are a model of essential hypertension ahajournals.orgnih.gov. In contrast to the effects seen in DOCA-Na and Dahl-S rats, this compound was found to be devoid of significant antihypertensive activity in SHR over an oral dose range of 1 to 30 mg/kg oup.com. While one study indicated a modest effect or slight blood pressure-lowering effects in non-diabetic SHR ahajournals.org, another study on chronic treatment (4 weeks) with this compound (3 mg/kg twice daily and 30 mg/kg twice daily) in conscious unrestrained SHR did not show significant differences in blood pressure compared to controls nih.gov. In diabetic SHR, however, the selective NEP inhibitor this compound significantly reduced blood pressure ahajournals.org.

Dahl Salt-Sensitive Hypertensive Rat Models

Influence on Cardiac Output and Systemic Vascular Resistance

Studies in DOCA-Na hypertensive rats indicated that a single dose of this compound significantly decreased cardiac output and did not lower systemic vascular resistance oup.comresearchgate.net. This hemodynamic profile was noted as being similar to that of ANF oup.comresearchgate.net. Systemic vascular resistance refers to the resistance to blood flow offered by the systemic vasculature cvphysiology.com.

Renal Pharmacological Actions

The kidneys play a critical role in regulating sodium and water homeostasis and thus systemic blood pressure mdpi.com. Preclinical studies have investigated the effects of this compound on renal function. This compound produced significant elevation of urinary excretion of ANF and cyclic GMP in DOCA-Na hypertensive rats oup.comnih.gov. While this compound did not significantly influence urinary excretion of sodium or urine volume in these rats, the actual level of Na excretion was up to 50% greater than that of control rats oup.com. It was noted that the possibility of a type 2 error could not be excluded regarding the inability to detect a real effect on Na excretion oup.com.

In adult normotensive Sprague-Dawley rats, oral administration of this compound caused significant inhibition of renal NEP nih.gov. SCH 42354, the active metabolite of this compound, showed concentration-dependent displacement of a radioligand from rat renal NEP in vitro nih.gov. Oral this compound had no effect on renal or plasma angiotensin converting enzyme activity nih.gov.

In rats with heart failure, neither captopril (B1668294) nor this compound had diuretic or natriuretic actions ahajournals.org. However, this compound did inhibit renal NEP in these rats ahajournals.org.

| Parameter | DOCA-Na Hypertensive Rats (Oral this compound) |

| Urinary ANF Excretion | Increased |

| Urinary cGMP Excretion | Increased |

| Sodium Excretion | No significant change (trend for increase) |

| Urine Volume | No significant change |

Natriuretic and Diuretic Responses in Animal Models

Studies in animal models have explored the impact of this compound on sodium and water excretion. In normotensive rats, oral administration of this compound (3 to 30 mg/kg) augmented plasma levels of exogenous ANF and delayed its clearance, leading to increased diuretic and natriuretic effects of ANF oup.comnih.gov. In volume-expanded rats, this compound treatment resulted in higher plasma ANF levels oup.comnih.gov.

In DOCA-Na hypertensive rats, doses of 3 or 30 mg/kg orally did not significantly influence urinary excretion of sodium or urine volume, although the actual level of Na excretion was observed to be up to 50% greater than in control rats oup.com. Acute neutral endopeptidase inhibition has been shown to increase baseline diuresis and natriuresis in control rats ahajournals.org. The diuretic and natriuretic responses to acute volume expansion were enhanced in control rats but not in shunted rats ahajournals.org. Chronic endopeptidase inhibition with another compound increased the diuretic and natriuretic responses to acute volume load in shunted rats ahajournals.org.

Impact on Renal Hemodynamics and Glomerular Filtration Dynamics

Investigations into the effects of this compound on renal hemodynamics and glomerular filtration have been conducted. Glomerular filtration rate (GFR) and renal plasma flow (RPF) are key indicators of renal function veteriankey.comnih.govmsu.edu.

One study in patients with essential hypertension treated with this compound found that renal blood flow and glomerular filtration were not substantially altered after 4 days of dosing compared to placebo ahajournals.org. However, there was a trend toward reduced effective renal plasma flow coupled with sustained GFR values, resulting in a subtle but significant increase in filtration fraction ahajournals.org.

Tissue-Specific Inhibition of Renal Neutral Endopeptidase Activity

This compound acts as a prodrug for SCH 42354, which is a potent inhibitor of neutral endopeptidase (NEP) oup.comnih.govportlandpress.com. Studies have demonstrated that oral administration of this compound leads to inhibition of NEP activity in the kidney portlandpress.comnih.govamanote.com.

In adult normotensive Sprague-Dawley rats, oral doses of this compound ranging from 3 to 300 mg/kg caused significant inhibition of renal NEP portlandpress.comnih.gov. A time course study with 30 mg/kg oral this compound showed rapid and significant inhibition of renal NEP within 30 minutes, which persisted for up to 48 hours portlandpress.comnih.gov. This inhibition of renal NEP by this compound was found to be dose-dependent portlandpress.com. In contrast, this compound did not inhibit renal or plasma angiotensin-converting enzyme (ACE) activity portlandpress.comnih.gov.

Neurohumoral System Modulation

This compound's influence extends to the modulation of various neurohumoral systems, particularly those involved in cardiovascular and renal regulation oup.com.

Effects on Plasma and Urinary Cyclic Guanosine (B1672433) Monophosphate (cGMP) Levels

Cyclic guanosine monophosphate (cGMP) is a second messenger involved in the signaling pathways of natriuretic peptides mdpi.com. Studies have investigated the effect of this compound on cGMP levels in plasma and urine.

In DOCA-Na hypertensive rats, oral administration of this compound at doses of 3 or 30 mg/kg resulted in a significant rise in urinary cGMP excretion oup.com. While the increase in urinary cGMP excretion was observed, it was not dose-dependent in this study oup.com. Another study noted that cyclic guanosine monophosphate in both plasma and urine remained elevated throughout a treatment period with this compound in patients with essential hypertension ahajournals.org. The increments in plasma and urinary ANF were in parallel with the changes in plasma and urine cGMP ahajournals.org.

Interactions with the Renin-Angiotensin-Aldosterone System (RAAS) Components

The Renin-Angiotensin-Aldosterone System (RAAS) is a key regulator of blood pressure and fluid balance cvphysiology.comnih.govopenanesthesia.org. Interactions between NEP inhibitors and the RAAS have been examined.

In normotensive Sprague-Dawley rats, high-dose oral this compound (300 mg/kg) caused a significant increase in plasma renin activity (PRA) portlandpress.comnih.gov. However, lower doses did not show this effect portlandpress.com. This compound had no significant effect on plasma ACE activity portlandpress.com. In a study with diabetic spontaneously hypertensive rats (SHR), this compound alone had only slight blood pressure lowering effects compared to an ACE inhibitor or a dual NEP/ACE inhibitor nih.gov. Both ACE inhibitors and dual NEP/ACE inhibitors have been shown to increase PRA nih.govahajournals.org. Plasma aldosterone (B195564) was significantly reduced by this compound treatment in rats with congestive heart failure ahajournals.org.

Influence on Autonomic Cardiovascular Function and Catecholamine Levels

The autonomic nervous system and catecholamines play a significant role in cardiovascular regulation ruralneuropractice.comtaylorandfrancis.comsciltp.com. Studies have investigated the impact of this compound on these aspects.

Effects on Cardiovascular and Pulmonary Remodeling

Cardiovascular and pulmonary remodeling are pathological processes involving structural changes in the heart and blood vessels, often leading to impaired function. Research has investigated whether this compound can influence these remodeling processes in disease states.

Attenuation of Cardiac Hypertrophy in Disease Models

Cardiac hypertrophy, an enlargement of the heart muscle, is a common consequence of various cardiovascular diseases. Studies in animal models have examined the effects of this compound on the development and regression of cardiac hypertrophy.

In a rat model of myocardial infarction-induced congestive heart failure (CHF), this compound was shown to reduce right ventricular mass. nih.govahajournals.orgahajournals.org Another study in spontaneously hypertensive rats (SHR) indicated that selective NEP inhibition with this compound had benefits in the regression of cardiac hypertrophy. patsnap.com While this compound reduced right ventricular mass in CHF rats, it did not reduce left ventricular mass, unlike the ACE inhibitor captopril which reduced left ventricular mass. nih.govahajournals.org

Regression of Pulmonary Vascular Remodeling in Chronic Hypoxia Models

Pulmonary vascular remodeling, characterized by structural changes in the pulmonary arteries, contributes to increased pulmonary vascular resistance and pulmonary hypertension, particularly in conditions of chronic hypoxia. opencardiovascularmedicinejournal.comfrontiersin.orgnih.goviu.edu

Studies in hypoxic rats have demonstrated that this compound causes a significant reduction in pulmonary vascular remodeling and ventricular hypertrophy. medchemexpress.comtargetmol.com Treatment with this compound led to a decrease in cardiovascular remodeling secondary to chronic hypoxia in rats. medchemexpress.com Chronic hypoxia is known to induce pulmonary vascular remodeling through various mechanisms, including smooth muscle cell proliferation and vasoconstriction. opencardiovascularmedicinejournal.comfrontiersin.orgnih.gov

Comparative Pharmacological Analysis with Other Cardiovascular Agents

Understanding the effects of this compound in comparison to existing cardiovascular agents, such as ACE inhibitors, provides insights into its potential role and the advantages of different therapeutic strategies.

Comparison with Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of drugs widely used to treat hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. proteopedia.orgnih.govlabshare.cn Comparisons between this compound and ACE inhibitors like captopril have been conducted in preclinical models.

In diabetic spontaneously hypertensive rats, the selective NEP inhibitor this compound had only a modest effect on blood pressure compared to the ACE inhibitor captopril. ahajournals.orgnih.govahajournals.org In a rat model of myocardial infarction-induced CHF, captopril lowered blood pressure, but this compound did not. nih.govahajournals.org While captopril reduced left ventricular mass in this model, this compound reduced right ventricular mass. nih.govahajournals.org

Insights into Dual Neutral Endopeptidase and Angiotensin-Converting Enzyme Inhibition Strategies

Dual inhibition of both NEP and ACE has been proposed as a potentially more effective strategy for cardiovascular diseases compared to inhibiting either enzyme alone. This approach aims to enhance the beneficial effects of natriuretic peptides (by inhibiting NEP) while simultaneously blocking the detrimental effects of the renin-angiotensin system (by inhibiting ACE).

Studies comparing selective NEP inhibition (with this compound), selective ACE inhibition (with captopril), and dual NEP/ACE inhibition (with compounds like S 21402) have provided valuable insights. ahajournals.orgpatsnap.comnih.govnih.govahajournals.orgahajournals.org In diabetic SHR, dual NEP/ACE inhibition or the combination of this compound and captopril reduced systolic blood pressure more effectively than either this compound or captopril alone. ahajournals.orgnih.govahajournals.org In non-diabetic SHR, the dual inhibitor was as effective as captopril, while this compound had only a slight blood pressure-lowering effect. ahajournals.orgnih.govahajournals.org

In the CHF rat model, dual inhibition with S21402 resulted in a greater reduction in both right and left ventricular mass compared to the selective effects of captopril (left ventricular mass reduction) or this compound (right ventricular mass reduction). nih.govahajournals.orgahajournals.org S21402 also improved sodium and water excretion and reduced pulmonary congestion, effects not observed with selective inhibition by captopril or this compound in this model. nih.govahajournals.org These findings suggest that dual inhibition may offer advantages over selective inhibition in certain conditions. nih.gov

Translational Research and Early Human Investigations

Efficacy in Human Essential Hypertension

Studies were conducted to determine the effectiveness of Sch 42495 in lowering blood pressure in patients with essential hypertension and to investigate the associated physiological responses.

Antihypertensive Efficacy in Controlled Clinical Trials

Controlled clinical trials explored the antihypertensive effects of this compound in patients with essential hypertension. In one multicenter, open clinical trial involving 27 patients with essential hypertension (WHO Stage I or II), treatment with this compound for 8 weeks resulted in a significant reduction in blood pressure. The mean blood pressure decreased from 171 ± 1 / 100 ± 1 mm Hg to 146 ± 3 / 84 ± 2 mmHg (P < .001) at the end of the treatment period nih.govoup.com. The efficacy rate, defined as a reduction in mean blood pressure of at least 13 mm Hg, was dose-dependent, with rates of 44% at 50 mg twice daily, 60% at 100 mg twice daily, and 80% at 200 mg twice daily in patients treated for 4 weeks or more nih.govoup.com.

Another double-blind, placebo-controlled, crossover study in eight patients with essential hypertension investigated the effects of this compound (200 mg every 12 hours) over 4 days. This study showed that established enzyme inhibition (day 4) led to significantly lower mean 24-hour blood pressure values compared to placebo (mean falls of -9.3 ± 3 / -3.8 ± 1 mm Hg; P < .05 for both systolic and diastolic pressures) ahajournals.orgnih.gov.

Here is a summary of the antihypertensive efficacy data from the open clinical trial:

| Dose (mg twice daily) | Efficacy Rate (%) |

| 50 | 44 |

| 100 | 60 |

| 200 | 80 |

Hormonal and Renal Responses in Human Subjects

Investigations into the hormonal and renal responses to this compound in human subjects revealed significant effects on the natriuretic peptide system and related pathways.

In the 4-day double-blind, placebo-controlled study, this compound suppressed plasma endopeptidase activity by over 90% ahajournals.orgnih.gov. This inhibition led to marked increases in plasma atrial natriuretic factor (ANF) levels, which were initially elevated by 123% (P < .01) and remained elevated by 34% (P < .01) with established enzyme inhibition ahajournals.orgnih.gov. Cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger for natriuretic peptides, also remained elevated in both plasma and urine throughout the treatment period ahajournals.orgnih.gov.

This compound also induced a significant augmentation of sodium excretion in the initial 24 hours of dosing, with an excess excretion of 96 ± 27 mmol sodium (P < .001) over placebo values ahajournals.orgnih.gov. However, this natriuretic effect became attenuated over the subsequent days of treatment, resulting in a mild antinatriuresis in the latter 3 days ahajournals.orgnih.gov. Urinary cGMP excretion remained significantly stimulated (P < .01) with continued dosing, but there was no sustained effect on urine volume, potassium, or creatinine (B1669602) excretion ahajournals.org.

In patients with left ventricular impairment, a single oral dose of this compound (300 mg) significantly increased plasma BNP, ANP, and cGMP levels oup.com. It also increased urine sodium excretion (P < 0.05) and urine cGMP excretion, while reducing blood pressure (P < 0.05–0.01) oup.com.

The effect of this compound on plasma brain natriuretic peptide (BNP) was also examined in patients with essential hypertension. Sustained inhibition of endopeptidase 24.11 with this compound significantly enhanced plasma ANP but suppressed plasma BNP levels ahajournals.org.

Here is a summary of key hormonal and renal effects observed:

| Parameter | Acute Effect (First Dose) | Established Inhibition (Day 4) |

| Plasma Endopeptidase Activity | Suppressed (>90%, P<.001) | Suppressed (>90%, P<.001) |

| Plasma ANF | Increased (+123%, P<.01) | Elevated (+34%, P<.01) |

| Plasma cGMP | Elevated | Elevated |

| Urine cGMP | Elevated | Elevated (P<.01) |

| Sodium Excretion | Augmented (96±27 mmol, P<.001) | Attenuated, mild antinatriuresis (P<.01) |

| Plasma BNP | Unchanged initially | Suppressed (P<.01) |

| Urine Volume | Not significantly affected | Not significantly affected |

| Potassium Excretion | Unaffected | Unaffected |

| Creatinine Excretion | Unaffected | Unaffected |

Observed Limitations of Selective Neutral Endopeptidase Inhibition in Clinical Settings

Despite the initial promise shown by selective NEP inhibitors like this compound in increasing natriuretic peptide levels and inducing natriuresis, their clinical efficacy in consistently lowering blood pressure as monotherapy was found to be limited in some contexts ahajournals.orgnih.govoup.com. Several factors contributed to these limitations.

Activation of Compensatory Neurohumoral Pathways

One significant limitation of selective NEP inhibition is the activation of compensatory neurohumoral pathways, particularly the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system ahajournals.orgnih.govmsdmanuals.comnih.govnih.gov. While NEP inhibitors increase levels of vasodilatory and natriuretic peptides, they also prevent the degradation of vasoconstrictor peptides like angiotensin II and endothelin-1 (B181129) jacc.orgrevespcardiol.orgahajournals.org.

In the 4-day study of this compound in hypertensive patients, while blood pressure was significantly lower on day 4, mean 24-hour values of plasma renin activity (+33%, P < .05), aldosterone (B195564) (+36%, P < .05), and norepinephrine (B1679862) (+40%, P < .001) were all clearly increased above placebo values with established enzyme inhibition ahajournals.orgnih.gov. This delayed activation of the RAAS and sympathetic nervous system was suggested to potentially limit the antihypertensive effect of endopeptidase inhibition ahajournals.orgnih.gov.

The concurrent increase in levels of both beneficial (natriuretic peptides) and detrimental (angiotensin II, norepinephrine, aldosterone) peptides due to NEP inhibition can counteract the desired blood pressure lowering effect revespcardiol.orgahajournals.orgnih.gov.

Duration and Attenuation of Renal Excretory Effects

Another observed limitation was the attenuation of the renal excretory effects over time ahajournals.orgnih.gov. Although this compound induced a significant natriuresis in the initial 24 hours, this effect diminished with continued dosing, leading to mild antinatriuresis in the subsequent days ahajournals.orgnih.gov. This suggests that while NEP inhibition acutely enhances sodium excretion, compensatory mechanisms may come into play that limit the sustained natriuretic response ahajournals.orgnih.gov. The exact mechanisms for this attenuation can be multifactorial, potentially involving the aforementioned activation of the RAAS and sympathetic nervous system, which promote sodium and water retention msdmanuals.compracticenursing.comthoracickey.com.

Pathways to Further Clinical Development

The observed limitations of selective NEP inhibition as monotherapy, particularly the activation of compensatory vasoconstrictor systems, led to the exploration of alternative strategies for clinical development revespcardiol.orgnih.gov. The understanding that NEP degrades both vasodilatory and vasoconstrictor peptides highlighted the need to address the increase in peptides like angiotensin II jacc.orgrevespcardiol.orgahajournals.org.

This understanding paved the way for the development of dual inhibitors that target both NEP and other components of the neurohumoral system, such as the renin-angiotensin system revespcardiol.orgnih.govahajournals.org. The concept of combining NEP inhibition with the blockade of the RAAS emerged as a promising approach to enhance the therapeutic benefits while mitigating the limitations of selective NEP inhibition revespcardiol.orgnih.govahajournals.org.

This strategy led to the development of vasopeptidase inhibitors, which simultaneously inhibit both ACE (angiotensin-converting enzyme) and NEP revespcardiol.orgnih.govahajournals.org. While early vasopeptidase inhibitors like omapatrilat (B1677282) showed promise in lowering blood pressure, their development was complicated by a higher incidence of angioedema, likely due to the potentiation of bradykinin (B550075) (another peptide degraded by ACE and NEP) revespcardiol.orgresearchgate.net.

A more successful pathway involved the combination of NEP inhibition with angiotensin II receptor blockade (ARB). This led to the development of angiotensin receptor-neprilysin inhibitors (ARNIs), such as sacubitril/valsartan (LCZ696) revespcardiol.orgresearchgate.net. ARNIs enhance natriuretic peptide activity through NEP inhibition while simultaneously blocking the effects of angiotensin II at its receptor, thereby addressing the compensatory RAAS activation revespcardiol.orgresearchgate.net. This approach has demonstrated significant clinical benefits in conditions like heart failure with reduced ejection fraction jacc.orgrevespcardiol.org.

While selective NEP inhibitors like this compound did not achieve widespread clinical use as monotherapy for hypertension, the insights gained from their study were crucial in the development of more effective combination therapies that target multiple pathways involved in cardiovascular regulation.

Advanced Research Methodologies and Techniques Employed in Sch 42495 Studies

In Vitro Enzyme Assays and Radioligand Binding Methodologies

In vitro enzyme assays are fundamental to characterizing the inhibitory activity of compounds like Sch 42495 against target enzymes such as neutral metalloendopeptidase (NEP). These assays typically involve incubating the enzyme with a substrate in the presence of varying concentrations of the inhibitor and measuring the rate of substrate hydrolysis oup.com. For this compound, its active metabolite, SCH 42354, has been shown to selectively inhibit the hydrolysis of substrates like leu-enkephalin and atrial natriuretic factor (ANF) in vitro medchemexpress.comoup.com. The inhibitory potency is often expressed as an IC₅₀ value, representing the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity medchemexpress.comoup.com.

Radioligand binding methodologies are employed to study the interaction of a compound with its target receptor or enzyme binding site springernature.comnih.gov. These assays use a radiolabeled ligand that binds specifically to the target springernature.comnih.govreactionbiology.com. By competing the radiolabeled ligand with increasing concentrations of an unlabeled compound, researchers can determine the affinity and selectivity of the unlabeled compound for the binding site springernature.comnih.gov. Studies on this compound have utilized radioligand binding, for instance, using ¹²⁵I-labelled RB104, to assess its interaction with NEP researchgate.net. This technique provides crucial information about the compound's binding characteristics, such as equilibrium dissociation constant (Kᴅ) and receptor density (Bmax) nih.gov.

Data from in vitro enzyme assays for SCH 42354, the active metabolite of this compound, demonstrate its inhibitory potency against NEP:

| Substrate | IC₅₀ (nM) |

| Leu-enkephalin | 8.3 medchemexpress.comoup.com |

| ANF | 10.0 medchemexpress.comoup.com |

SCH 42354 also showed weak or no activity against carboxypeptidase A, carboxypeptidase Y, or leucine (B10760876) aminopeptidase (B13392206), indicating its selectivity for NEP oup.com. Its IC₅₀ value for ACE inhibition was approximately 10-fold higher than for NEP, at 103 ± 6 nmol/L oup.com.

Established Animal Models for Cardiovascular and Renal Disease Research

Animal models are indispensable for evaluating the in vivo effects of compounds like this compound in the context of complex physiological systems and disease states ahajournals.orgnih.gov. Various established animal models are used to study cardiovascular and renal diseases relevant to the actions of NEP inhibitors.

Studies on this compound have utilized models such as the DOCA-Na hypertensive rat, a volume-dependent hypertension model characterized by elevated ANF levels oup.com. In this model, oral administration of this compound has been shown to reduce blood pressure oup.com. Another model employed is the Dahl-S hypertensive rat, which maintains a more stable blood pressure and has been used to assess the duration of the antihypertensive effect of this compound oup.com. Spontaneously hypertensive rats (SHR) have also been used to examine the potential for ACE inhibition activity and antihypertensive effects of this compound oup.comahajournals.org. Additionally, models of myocardial infarction-induced congestive heart failure (CHF) in rats have been used to investigate the effects of this compound on cardiovascular structure and hormonal parameters ahajournals.orgnih.gov. Hypoxic rat models have been utilized to study the impact of this compound on pulmonary vascular remodeling and ventricular hypertrophy medchemexpress.commedchemexpress.com.

Research findings in animal models include:

In conscious DOCA-Na hypertensive rats, oral this compound significantly reduced blood pressure oup.com.

In Dahl-S hypertensive rats, this compound demonstrated a long duration of antihypertensive action, lasting at least 12 and possibly 18 hours oup.com.

In a rat model of myocardial infarction-induced CHF, this compound reduced right ventricular mass ahajournals.orgnih.govahajournals.org.

In hypoxic rats, this compound caused a significant reduction in pulmonary vascular remodeling and ventricular hypertrophy medchemexpress.commedchemexpress.com.

Quantitative Biochemical and Hormonal Assays for Peptide and Metabolite Analysis

Quantitative biochemical and hormonal assays are crucial for measuring the levels of various peptides, hormones, and metabolites in biological samples, providing insights into the biochemical effects of a compound nih.gov. These assays are used to assess the impact of NEP inhibition by this compound on the levels of endogenous substrates of NEP, such as natriuretic peptides, and other relevant biomarkers.

Assays used in this compound studies include those for measuring plasma and urinary levels of ANF and cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger for natriuretic peptides oup.comnih.govahajournals.org. Plasma renin activity (PRA), aldosterone (B195564), and norepinephrine (B1679862) levels have also been quantified to assess the compound's effects on the renin-angiotensin-aldosterone system and sympathetic nervous system nih.govahajournals.org. These assays often employ techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) ahajournals.orgnih.gov.

Key findings from these assays include:

In DOCA-Na hypertensive rats, this compound elicited significant increases in urinary excretion of ANF and cGMP oup.com.

In patients with essential hypertension, this compound treatment led to marked increases in plasma ANF levels and elevated cGMP in both plasma and urine nih.govahajournals.org.

In hypertensive patients, established enzyme inhibition with this compound resulted in increased mean 24-hour values of PRA, aldosterone, and norepinephrine nih.gov.

Data on urinary excretion of ANF and cGMP in DOCA-Na hypertensive rats treated with this compound:

| Treatment | Urinary ANF Excretion (pg/75 min) | Urinary cGMP Excretion (pmol/75 min) |

| Vehicle | 16 ± 3 oup.com | 1.4 ± 0.3 oup.com |

| This compound (3 mg/kg) | 110 ± 30 oup.com | 5.6 ± 1.3 oup.com |

| This compound (30 mg/kg) | 330 ± 110 oup.com | 6.5 ± 1.5* oup.com |

*Statistically significant compared to vehicle (P < 0.05). oup.com

Histopathological and Morphometric Analysis Techniques for Organ Remodeling Assessment

Histopathological and morphometric analysis techniques are used to examine tissue structure and quantify changes in organ morphology, which are critical for assessing the effects of a compound on disease-induced organ remodeling azpharmjournal.comresearchgate.netscielo.brveterinaryworld.org. These methods involve processing tissue samples, staining them to visualize cellular and structural components, and then performing microscopic examination and quantitative measurements azpharmjournal.comresearchgate.netveterinaryworld.org.

In studies involving this compound, these techniques have been applied to evaluate changes in cardiac and renal tissue in animal models of cardiovascular and renal diseases ahajournals.orgnih.gov. Histopathology allows for the qualitative assessment of tissue damage, inflammation, and fibrosis azpharmjournal.com. Morphometric analysis provides quantitative data on parameters such as cell size, tissue area (e.g., fibrosis area), and dimensions of specific structures azpharmjournal.comscielo.brnih.gov.

Findings from histopathological and morphometric analyses in this compound studies include:

In a rat model of myocardial infarction-induced CHF, this compound treatment reduced right ventricular mass ahajournals.orgnih.govahajournals.org.

this compound caused a significant reduction in pulmonary vascular remodeling and ventricular hypertrophy in hypoxic rats medchemexpress.commedchemexpress.com.

Computational Chemistry and Molecular Modeling Approaches (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)

Computational chemistry and molecular modeling techniques, such as Quantitative Structure-Activity Relationships (QSAR) and molecular docking, play a significant role in understanding the interaction of a compound with its biological target and in guiding the design of new molecules iu.eduschrodinger.comeco-vector.comnih.govnih.gov. While specific detailed computational studies solely focused on this compound were not extensively detailed in the provided search results, these methodologies are standard in the research and development of compounds like NEP inhibitors.

QSAR involves developing mathematical models that relate the chemical structure of a series of compounds to their biological activity iu.edueco-vector.comnih.govnih.gov. These models can help predict the activity of new compounds and identify structural features important for activity eco-vector.comnih.govnih.gov. Molecular docking is a technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it is bound to a receptor or enzyme iu.eduschrodinger.comeco-vector.comnih.govnih.gov. It estimates the binding affinity between the ligand and the target, providing insights into the molecular interactions driving the binding eco-vector.comnih.govnih.gov. These computational approaches complement experimental studies by providing a molecular-level understanding of compound-target interactions and can help optimize compound properties.

While direct application of these techniques specifically for this compound in the search results was limited, the principles are broadly applicable to understanding its interaction with NEP and informing the design of related inhibitors.

Future Research Trajectories and Broader Therapeutic Potential

Exploration of Unexplored Therapeutic Applications for SCH 42495 or Related Compounds

The enzymatic activity of neutral endopeptidase extends significantly beyond its well-established role in the cardiovascular system, influencing diverse physiological processes including neurological function, pain pathways, inflammation, mitosis, angiogenesis, and digestion. This broad involvement positions NEP as a potentially beneficial target for the treatment of numerous diseases nih.gov. NEP is known to metabolize a variety of bioactive peptides, including natriuretic peptides, insulin, and enkephalins, suggesting potential therapeutic targets beyond cardiovascular and Alzheimer's diseases nih.gov.

Mechanistic studies in animal models have indicated a potential role for neprilysin inhibition in the treatment of post-myocardial infarction systolic dysfunction and heart failure with preserved ejection fraction (HFpEF) nih.gov. Furthermore, the impact of neprilysin inhibition may extend to renal and neurological function nih.gov. Ongoing and planned clinical trials investigating the effects of combination therapies involving NEP inhibition in these areas suggest that other NEP inhibitors, including this compound or related compounds, could potentially be explored for similar applications nih.gov.

Evidence also suggests that NEP inhibition may exert beneficial effects in conditions such as chronic kidney disease (CKD) and diabetes cfrjournal.com. Studies with this compound in diabetic spontaneously hypertensive rats (SHR) demonstrated a reduction in blood pressure and attenuation of cardiac hypertrophy ahajournals.org. A deeper understanding of the mechanisms regulating NEP and the effects of its inhibition could unveil novel therapeutic targets for systemic diseases cfrjournal.com.

Rationale for Developing Combination Therapies and Next-Generation Neutral Endopeptidase Inhibitors

While selective NEP inhibition has been explored for its therapeutic potential, particularly in hypertension, studies have shown inconsistent or limited clinically meaningful blood pressure-lowering effects when used alone nih.govresearchgate.net. This is attributed, in part, to NEP's ability to hydrolyze a range of vasoactive peptides, including those with opposing physiological actions such as vasoconstrictors like Angiotensin II (Ang II) and Endothelin-1 (B181129) (ET-1) nih.govresearchgate.net. Consequently, inhibiting NEP alone can lead to an increase in both vasodilators and vasoconstrictors nih.gov.

The rationale behind developing combination therapies involving NEP inhibitors is to enhance desired therapeutic effects while mitigating potential undesirable outcomes. A key strategy has been the dual inhibition of NEP and components of the renin-angiotensin system (RAAS), such as Angiotensin-Converting Enzyme (ACE) or the Angiotensin II receptor nih.govresearchgate.netahajournals.orgoup.com. This approach aims to augment the levels of beneficial peptides like natriuretic peptides while simultaneously blocking or attenuating the increase in vasoconstrictors like Ang II that can occur with NEP inhibition alone nih.gov.

This rationale led to the development of vasopeptidase inhibitors (VPIs), which inhibit both NEP and ACE. Omapatrilat (B1677282) is a notable example of a VPI that demonstrated significant blood pressure reduction nih.govahajournals.orgoup.com. However, the synergistic inhibition of bradykinin (B550075) breakdown by ACE/NEP inhibitors like omapatrilat was associated with an increased risk of angioedema, which limited their clinical application oup.comajpps.org.

Broader Implications of Peptidase Inhibition in Pharmacotherapy Beyond Hypertension

The success observed with inhibiting specific peptidases, such as the significant benefits of ACE inhibitors in cardiovascular disease, underscores the broader potential of manipulating peptide hormone metabolism as a valuable therapeutic strategy ahajournals.org. Peptidases are a diverse class of enzymes involved in the processing and degradation of a wide array of bioactive peptides throughout the body, extending far beyond those primarily involved in blood pressure regulation nih.govnih.govdovepress.com.

The therapeutic implications of inhibiting different peptidase families are being actively explored across various disease areas:

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Primarily used in the management of type 2 diabetes mellitus by preserving incretin (B1656795) hormones, DPP-4 inhibitors are being investigated for potential broader applications, including managing hyperglycemia in hospital settings and in other metabolic disorders. They may also offer renoprotective effects and influence neurological function and inflammation ku.dknih.govmdpi.com.

Aspartic Peptidase Inhibitors: This class of inhibitors is being developed to target specific aspartic peptidases involved in various diseases. Examples include inhibitors of HIV-1 peptidase for HIV infection, plasmepsins for malaria, and beta-secretase for potential Alzheimer's disease treatment researchgate.net.

Dipeptidyl Peptidase 1 (DPP1) Inhibitors: Inhibition of DPP1 is under evaluation as a therapeutic approach for neutrophil-mediated inflammatory diseases. By reducing the activation of neutrophil serine proteases, DPP1 inhibitors aim to control inflammation and mitigate associated tissue damage frontiersin.org.

In the context of NEP inhibition, the enzyme's broad substrate specificity, which includes peptides involved in pain (opioid peptides, Substance P), inflammation, and neurological processes (amyloid β-protein), suggests potential implications for modulating these pathways nih.govcfrjournal.comnih.gov. For instance, reduced NEP expression and activity have been noted in the cortex of individuals with Alzheimer's disease, indicating a potential area for therapeutic intervention through NEP modulation cfrjournal.com.

Q & A

Q. What is the primary mechanism of action of SCH 42495, and how does it modulate cardiovascular parameters in hypertensive models?

this compound is a potent oral inhibitor of neutral endopeptidase (NEP), an enzyme responsible for degrading atrial natriuretic peptide (ANP). By inhibiting NEP, this compound elevates plasma ANP levels, which promotes natriuresis, diuresis, and vasodilation via cyclic GMP (cGMP) signaling. This results in reduced blood pressure (BP) in hypertensive models, as shown in DOCA-Na and Dahl-S rats . Methodologically, studies use radioimmunoassays to quantify ANP and cGMP, while BP measurements are conducted via telemetry or tail-cuff methods in controlled crossover designs .

Q. What experimental models are most appropriate for evaluating this compound’s antihypertensive efficacy?

Key models include:

- DOCA-Na hypertensive rats : Dose-dependent BP reductions (1–10 mg/kg) without reflex tachycardia .

- Dahl salt-sensitive rats : Sustained BP lowering observed 18 hours post-administration, highlighting prolonged enzyme inhibition .

- Spontaneously hypertensive rats (SHR) : Used to assess chronic effects, though results vary (see advanced questions) .

- Human trials : Double-blind crossover studies in essential hypertension patients, measuring 24-hour BP, plasma ANP, and renal sodium excretion .

Q. How is NEP inhibition quantified in preclinical studies of this compound?

Renal NEP activity is measured using radioligand binding assays (e.g., ¹²⁵I-labelled RB104 displacement) to determine IC₅₀ values. Plasma NEP suppression (>90%) is validated via enzymatic assays, correlating with elevated ANP and cGMP levels .

Q. What are the standard dosage regimens for this compound in preclinical and clinical studies?

Q. How does this compound interact with the renin-angiotensin-aldosterone system (RAAS)?

Acute this compound administration does not alter RAAS activity, but chronic use in humans increases plasma renin (+33%), aldosterone (+36%), and norepinephrine (+40%), suggesting compensatory mechanisms . In SHRs, chronic treatment slightly reduces RAAS markers but lacks BP-lowering effects, indicating model-specific responses .

Advanced Research Questions

Q. Why do chronic studies of this compound show conflicting results between hypertensive models?

In SHRs (a volume-independent hypertension model), chronic this compound (30 mg/kg b.i.d. for 4 weeks) increased urinary cGMP but failed to reduce BP, contrasting with efficacy in volume-dependent models (e.g., DOCA-Na rats). This suggests NEP inhibition’s therapeutic utility may depend on etiology, particularly sodium/volume status .

Q. How does this compound’s efficacy compare to ACE inhibitors in comorbid conditions like pulmonary hypertension?

In hypoxic rats with pulmonary hypertension, this compound (30 mg/kg b.i.d. for 10 days) reduced right ventricular hypertrophy and pulmonary vascular remodeling by 25%, likely via ANP-mediated pathways. Unlike ACE inhibitors, it does not directly suppress angiotensin II, offering a distinct mechanism for vascular remodeling .

Q. What methodological challenges arise in interpreting this compound’s natriuretic effects?

Acute this compound administration increases sodium excretion (+96 mmol/24h in humans), but this attenuates chronically due to RAAS activation. Studies must control for dietary sodium intake and use balanced crossover designs to isolate drug effects from physiological adaptation .

Q. Can this compound prevent cardiac hypertrophy in non-hypertensive models?

In hyperbaric-exposed rats (5 bar pressure), this compound (30 mg/kg b.i.d. for 40 days) inhibited left ventricular hypertrophy (LVH) and normalized cardiac function (e.g., LVP and ±dP/dt). This suggests ANP’s role in counteracting pressure overload, independent of systemic hypertension .

Q. What are the implications of this compound’s pharmacokinetic profile for dosing strategies?

this compound’s prodrug (SCH 42354) achieves peak renal NEP inhibition within 30 minutes, with effects lasting 48 hours post-single dose. However, twice-daily dosing is required clinically to maintain ANP elevation, as enzyme recovery occurs within 12–24 hours .

Methodological Recommendations

- For Contradictory Data : Use etiology-stratified models (e.g., volume-dependent vs. genetic hypertension) to contextualize this compound’s efficacy .

- Dose Optimization : Combine pharmacokinetic (NEP inhibition assays) and pharmacodynamic (ANP/cGMP) markers to tailor regimens .

- Clinical Trial Design : Employ randomized crossover protocols with placebo controls to mitigate confounding variables (e.g., sodium intake) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.